4'-Hydroxy-3'-iodo-biphenyl-4-carbonitrile is an organic compound with the molecular formula and a molecular weight of 321.11 g/mol. This compound is notable for its structural features, which include a hydroxyl group, an iodine atom, and a nitrile functional group, making it a versatile building block in organic synthesis and medicinal chemistry. It is classified under biphenyl derivatives, which are significant in various chemical applications due to their unique properties and reactivity profiles.
The synthesis of 4'-Hydroxy-3'-iodo-biphenyl-4-carbonitrile typically involves several steps, often starting from commercially available biphenyl derivatives. Common methods for its synthesis include:
Technical Details: The reaction conditions, such as temperature, pressure, and the use of catalysts (e.g., palladium or copper-based catalysts), are optimized to ensure high yield and purity of the final product .
The molecular structure of 4'-Hydroxy-3'-iodo-biphenyl-4-carbonitrile can be described as follows:
InChI=1S/C13H8INO/c14-12-7-11(5-6-13(12)16)10-3-1-9(8-15)2-4-10/h1-7,16H
GGJLASJZXUIMAG-UHFFFAOYSA-N
The structure features a biphenyl backbone with a hydroxyl group at the para position relative to the carbonitrile group and an iodine atom at the meta position on one of the phenyl rings. This arrangement contributes to its chemical reactivity and potential applications in various fields .
4'-Hydroxy-3'-iodo-biphenyl-4-carbonitrile is involved in several chemical reactions:
Technical Details: Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sodium azide for nucleophilic substitution .
The mechanism by which 4'-Hydroxy-3'-iodo-biphenyl-4-carbonitrile exerts its effects is primarily through interactions with specific molecular targets in biological systems. For instance:
The exact molecular pathways depend on the context of its application, particularly in medicinal chemistry where it shows promise for anti-cancer and anti-inflammatory activities .
Relevant data regarding its properties are crucial for understanding its behavior in various chemical reactions and applications .
4'-Hydroxy-3'-iodo-biphenyl-4-carbonitrile has several scientific applications:
CAS No.:
CAS No.: 59456-70-1
CAS No.: 87913-26-6
CAS No.: 31867-59-1
CAS No.: 1357362-67-4
CAS No.: 1152-76-7